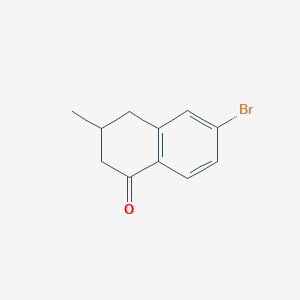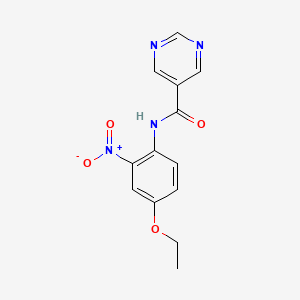
1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromo substituent at the 5-position and a methyl group at the 2-position of the triazole ring, along with an ethanone group at the 3-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-2-methyl-1H-[1,2,4]triazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using common reagents like sodium borohydride or potassium permanganate, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Triazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-methyl-2H-[1,2,4]triazol-3-yl)-ethanone can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity and a broader spectrum.
Trazodone: An antidepressant that also contains a triazole ring.
The uniqueness of 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)ethanone lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C5H6BrN3O |
|---|---|
Poids moléculaire |
204.02 g/mol |
Nom IUPAC |
1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C5H6BrN3O/c1-3(10)4-7-5(6)8-9(4)2/h1-2H3 |
Clé InChI |
JYEMOLNDQBWOIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=NN1C)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B8624217.png)





![1-Methyl-4-[2-(trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B8624256.png)
![1-(6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone](/img/structure/B8624270.png)





![1-Bromo-2-[(2-chloropentyl)sulfanyl]benzene](/img/structure/B8624327.png)
